

Application Notes and Protocols for CBPD-268, a CBP/p300 PROTAC Degrader

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For Researchers, Scientists, and Drug Development Professionals

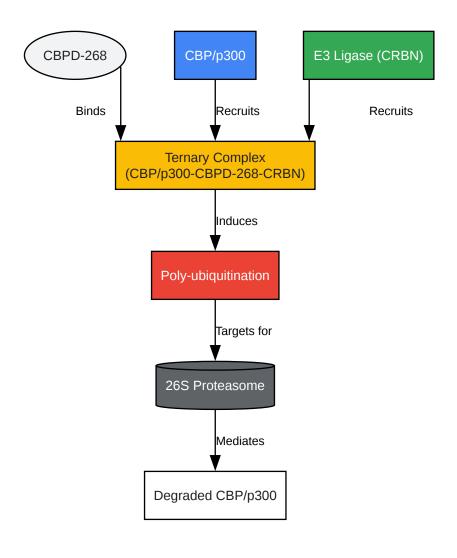
Introduction

CBPD-268 is an exceptionally potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3][4] As key epigenetic regulators, CBP and p300 are attractive therapeutic targets in various malignancies, including castration-resistant prostate cancer.[1][2][3][4] CBPD-268 exerts its function by hijacking the cell's ubiquitin-proteasome system to selectively target CBP/p300 for degradation. This document provides detailed protocols for cell-based assays to characterize the activity of CBPD-268 in relevant cancer cell lines.

Mechanism of Action

CBPD-268 is a heterobifunctional molecule composed of a ligand that binds to the CBP/p300 bromodomain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This simultaneous binding facilitates the formation of a ternary complex between CBP/p300 and CRBN, leading to the polyubiquitination of CBP/p300 and its subsequent degradation by the 26S proteasome.





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CBPD-268 Mechanism of Action

Data Presentation

The following table summarizes the reported in vitro activity of **CBPD-268** in androgen receptor-positive prostate cancer cell lines.

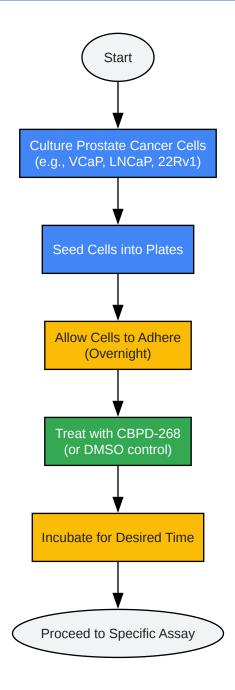


Cell Line	Assay Type	Parameter	Value	Reference
VCaP	Degradation	DC ₅₀	≤ 0.03 nM	[1][7][8]
LNCaP	Degradation	DC ₅₀	≤ 0.03 nM	[7][8]
22Rv1	Degradation	DC ₅₀	≤ 0.03 nM	[1][7][8]
VCaP	Degradation	D _{max}	> 95%	[1][7][8]
LNCaP	Degradation	D _{max}	> 95%	[7][8]
22Rv1	Degradation	D _{max}	> 95%	[1][7][8]
VCaP	Cell Growth	IC ₅₀	Potent Inhibition	[1][7][8]
LNCaP	Cell Growth	IC50	Potent Inhibition	[7][8]
22Rv1	Cell Growth	IC50	Potent Inhibition	[1][7][8]

Experimental Protocols Cell Culture and CBPD-268 Treatment

This initial step is crucial for all subsequent assays.





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Cell Culture and Treatment Workflow

Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
- Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillinstreptomycin)



- CBPD-268 stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- Sterile cell culture plates (e.g., 6-well, 96-well)

Protocol:

- Culture prostate cancer cells according to standard protocols.
- Seed cells into the appropriate culture plates at a density that will ensure they are in the
 exponential growth phase at the time of treatment.
- Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare serial dilutions of CBPD-268 in fresh culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest CBPD-268 concentration.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of CBPD-268 or vehicle control.
- Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, 48 hours) before proceeding to the specific downstream assay.

Western Blot Analysis for CBP/p300 Degradation

This protocol is to quantify the degradation of CBP and p300 proteins following treatment with CBPD-268.

Materials:

- Treated cell samples
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels



- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CBP, anti-p300, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against CBP, p300, and the loading control overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.



- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the CBP and p300 signals to the loading control. Calculate the percentage of protein degradation relative to the vehicletreated control to determine DC₅₀ and D_{max} values.

Cell Viability Assay (e.g., MTT or WST-8)

This protocol measures the effect of **CBPD-268**-induced CBP/p300 degradation on cell proliferation and viability.

Materials:

- Cells treated in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
- Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
- Microplate reader

Protocol (MTT Assay Example):

- Cell Treatment: Seed and treat cells with a range of CBPD-268 concentrations in a 96-well
 plate as described in Protocol 1. Incubate for a prolonged period (e.g., 72 to 120 hours) to
 observe effects on cell proliferation.
- MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.



 Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the log of CBPD-268 concentration to calculate the IC₅₀ value.

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